molecular formula C13H17BrO B13203124 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol

1-(2-Bromophenyl)-4-methylcyclohexan-1-ol

Cat. No.: B13203124
M. Wt: 269.18 g/mol
InChI Key: MLQMYLITKDNECF-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-4-methylcyclohexan-1-ol is an organic compound featuring a bromine atom attached to a phenyl ring, which is further connected to a cyclohexanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylcyclohexanone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products:

    Oxidation: 1-(2-Bromophenyl)-4-methylcyclohexanone.

    Reduction: 1-(2-Bromophenyl)-4-methylcyclohexane.

    Substitution: 1-(2-Methoxyphenyl)-4-methylcyclohexan-1-ol or 1-(2-Cyanophenyl)-4-methylcyclohexan-1-ol.

Scientific Research Applications

1-(2-Bromophenyl)-4-methylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The bromine atom and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

    1-(2-Chlorophenyl)-4-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Fluorophenyl)-4-methylcyclohexan-1-ol: Contains a fluorine atom instead of bromine.

    1-(2-Iodophenyl)-4-methylcyclohexan-1-ol: Features an iodine atom in place of bromine.

Uniqueness: 1-(2-Bromophenyl)-4-methylcyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(2-bromophenyl)-4-methylcyclohexan-1-ol

InChI

InChI=1S/C13H17BrO/c1-10-6-8-13(15,9-7-10)11-4-2-3-5-12(11)14/h2-5,10,15H,6-9H2,1H3

InChI Key

MLQMYLITKDNECF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=CC=CC=C2Br)O

Origin of Product

United States

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